N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-4-carboxamide
Description
The compound N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-4-carboxamide is a heterocyclic molecule featuring a pyrrole core substituted with methyl groups at positions 4 and 5, a phenylsulfonyl group at position 3, and a propenyl chain at position 1. The pyridine-4-carboxamide moiety is attached via the pyrrole’s nitrogen atom.
Properties
Molecular Formula |
C21H21N3O3S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H21N3O3S/c1-4-14-24-16(3)15(2)19(28(26,27)18-8-6-5-7-9-18)20(24)23-21(25)17-10-12-22-13-11-17/h4-13H,1,14H2,2-3H3,(H,23,25) |
InChI Key |
RPBSDXMWLNDVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=NC=C3)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Alkylation: The prop-2-en-1-yl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the pyrrole derivative through a condensation reaction.
Final Coupling: The pyridine-4-carboxamide moiety is introduced through an amide coupling reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the nucleophile used but can include various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Drug Development: Its unique structure makes it a candidate for drug development, particularly for targeting specific proteins or pathways.
Medicine
Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties, possibly through the inhibition of specific kinases.
Antimicrobial Activity: It may also exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Industry
Dye Synthesis: The compound can be used in the synthesis of dyes due to its conjugated system.
Electronic Materials: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases by binding to the ATP-binding site, preventing phosphorylation of substrates. The sulfonyl group can also interact with proteins, altering their conformation and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A structurally related compound, 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) , serves as a valuable comparator . Key differences include:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : Compound 27 exhibits characteristic peaks for NH (3344 cm⁻¹), C=O (1726 cm⁻¹), and SO₂ (1164 cm⁻¹), which are typical for sulfonamides and carbamoyl groups . The target compound’s phenylsulfonyl group would likely show similar SO₂ stretching vibrations.
- NMR Data : The pyridine protons in compound 27 resonate at δ 7.60 (H-5), 8.96 (H-6), and 9.25 (H-2), with a distinct NH signal at δ 9.27 . The target compound’s pyridine-4-carboxamide moiety may display analogous deshielded proton environments.
Methodological Considerations
Structural characterization of such compounds often relies on crystallographic software like SHELX (for refinement and structure solution) and WinGX/ORTEP (for visualization and geometry analysis) . These tools enable precise determination of substituent conformations and intermolecular interactions, critical for comparing derivatives.
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]pyridine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrrole ring and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 424.6 g/mol. The structural features include:
| Feature | Description |
|---|---|
| Pyrrole Ring | Substituted at positions 4 and 5 with methyl groups |
| Phenylsulfonyl Group | Attached at position 3 of the pyrrole |
| Prop-2-en-1-yl Group | Alkyl substituent on the pyrrole |
| Pyridine Carboxamide | Connected to the nitrogen of the pyrrole |
These features contribute to its potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various kinases by binding to their ATP-binding sites, preventing substrate phosphorylation .
- Protein Interaction : The sulfonyl group can alter protein conformation, impacting their function and activity.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
Anticancer Activity
Studies have shown that derivatives similar to N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-y)-1H-pyrrol -2 - yl]-pyridine have significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.39 |
| Compound B | HCT116 | 0.46 |
| Compound C | A375 | 4.2 |
These results indicate potent cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation .
Case Studies
A recent study explored the synthesis and biological evaluation of related pyrrole derivatives, highlighting their anticancer activity against glioblastoma cells. The results demonstrated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
